molecular formula C9H9F3N2O2 B13035636 6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid

6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid

Cat. No.: B13035636
M. Wt: 234.17 g/mol
InChI Key: WUZNPCCNVXFYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring an imidazo[1,5-A]pyridine core fused with a tetrahydro ring system. The trifluoromethyl (-CF₃) group at position 6 enhances lipophilicity and metabolic stability, while the carboxylic acid (-COOH) at position 3 provides hydrogen-bonding capabilities, making it a versatile scaffold in medicinal chemistry. This compound is of interest in drug discovery for targeting enzymes or receptors due to its balanced physicochemical properties .

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)5-1-2-6-3-13-7(8(15)16)14(6)4-5/h3,5H,1-2,4H2,(H,15,16)

InChI Key

WUZNPCCNVXFYLO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C(N2CC1C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Construction of the Imidazo[1,5-a]pyridine Core

  • The bicyclic imidazo[1,5-a]pyridine framework is typically synthesized by condensation of an appropriate pyridine derivative with nitrogen-containing reagents such as amines or amidines, followed by cyclization under acidic or dehydrating conditions.
  • One approach involves starting from pyrazine or pyridine 2-methylamine derivatives, which undergo amide formation with acid anhydrides at low temperature, followed by cyclization using phosphorus oxychloride and phosphorus pentoxide under reflux to form the imidazo ring system.
  • Hydrogenation of the imidazo derivative using Pd/C in ethanol reduces the ring system to the tetrahydro form, yielding the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold.

Introduction of the Trifluoromethyl Group

  • The trifluoromethyl substituent at the 6-position is introduced through trifluoromethylating agents or by using trifluoromethyl-substituted starting materials.
  • Palladium-catalyzed cross-coupling reactions in the presence of bases such as cesium carbonate or sodium carbonate and solvents like 1,4-dioxane or DMF facilitate the incorporation of trifluoromethyl groups on the aromatic or heterocyclic rings.
  • Copper(I) salts (e.g., copper(I) iodide) can be used as co-catalysts to enhance trifluoromethylation efficiency.

Functionalization to Carboxylic Acid

  • The carboxylic acid group at the 3-position is typically introduced via ester intermediates, which are subsequently hydrolyzed under acidic or basic conditions to yield the free acid.
  • Esterification can be achieved through condensation reactions of the tetrahydroimidazo derivative with carboxylic acids or their derivatives in solvents such as dichloromethane or methanol, often mediated by coupling agents.
  • Hydrolysis of ester intermediates is performed under reflux with aqueous acid or base to afford the target carboxylic acid.

Protection and Salt Formation

  • Amino groups present in intermediates may be protected using di-tert-butyl dicarbonate (Boc protection) to prevent side reactions during halogenation or carbonylation steps.
  • Halogenation of protected intermediates with halogenated succinimides allows further functionalization.
  • Carbonylation under carbon monoxide atmosphere with cobalt octacarbonyl catalysts can introduce ester groups before hydrolysis.
  • Final products are often isolated as pharmaceutically acceptable salts (e.g., hydrochloride, ethanolamine salts) by reacting with appropriate acids or bases under controlled temperature conditions (0–40 °C) to improve stability and solubility.

Representative Reaction Sequence (From Patent EP2230241A1)

Step Reagents/Conditions Description Outcome
1 Pyrazine 2-methylamine + acid anhydride (ice-water bath, then RT) Formation of amide intermediate Amide product
2 Amide + phosphorus oxychloride + phosphorus pentoxide (reflux) Cyclization to imidazo[1,5-a]pyrazine Imidazo derivative
3 Imidazo derivative + Pd/C, ethanol, H2 (RT) Hydrogenation to tetrahydro derivative Tetrahydro-imidazo derivative
4 Tetrahydro derivative + carboxylic acid, DCM, condensation agent Ester formation Ester intermediate
5 Ester + acid or base hydrolysis (reflux) Hydrolysis to carboxylic acid Target acid compound
6 Amino protection (di-tert-butyl dicarbonate) + halogenation + carbonylation Functional group manipulations Protected, halogenated, carbonylated intermediates
7 Salt formation with organic/inorganic acids or amines (0–40 °C) Formation of pharmaceutically acceptable salts Stable salt forms

Reaction Conditions and Catalysts

Reaction Type Catalyst/Reagent Solvent(s) Temperature Range Notes
Cyclization Phosphorus oxychloride, P2O5 Not explicitly stated Reflux Dehydrating agents for ring closure
Hydrogenation Pd/C or PtO2 Ethanol, Methanol RT to 50°C Atmospheric to moderate pressure H2
Trifluoromethylation Pd(II) acetate + phosphine ligands + Cu(I) salts 1,4-Dioxane, DMF, DME RT to reflux Cross-coupling with trifluoromethyl source
Esterification Carboxylic acid + condensation agent DCM, Methanol RT Coupling agents facilitate ester formation
Hydrolysis Acid or base Aqueous medium Reflux Converts esters to acids
Protection Di-tert-butyl dicarbonate Ethanol RT Amino group protection
Salt Formation Various acids/bases Methanol, DCM, Ethyl acetate 0–40°C Improves compound stability and solubility

Research Findings and Yield Data

  • Yields for key steps such as amide formation and cyclization are generally high (>70%), with hydrogenation steps yielding 70–99% depending on conditions.
  • Purification is commonly achieved by silica gel chromatography, and the final compounds are isolated as white solids with yields ranging from 67% to 99% in various steps.
  • Monitoring by thin layer chromatography ensures completion of reactions before work-up.
  • The use of continuous flow reactors and optimized catalysts in industrial settings further enhances yield and purity.

Summary Table of Preparation Steps

Step No. Transformation Key Reagents/Catalysts Yield Range (%) Notes
1 Amide formation Acid anhydride, pyridine amine >70 Low temp to RT
2 Cyclization to imidazo derivative Phosphorus oxychloride, P2O5 70–85 Reflux
3 Hydrogenation to tetrahydro derivative Pd/C, H2, ethanol 70–99 RT to 50°C
4 Esterification Carboxylic acid, condensation agent 70–90 RT
5 Hydrolysis to acid Acid/base hydrolysis 80–95 Reflux
6 Protection/halogenation/carbonylation Boc2O, halogenated succinimide, Co2(CO)8 60–85 Multiple steps
7 Salt formation Organic/inorganic acids or amines Quantitative 0–40°C

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features contribute to various pharmacological activities. Notably, derivatives of imidazopyridine compounds have been explored for their potential as:

  • Anticancer Agents : Research indicates that imidazopyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold have shown promising results in inducing apoptosis in human colon cancer cell lines by modulating mitochondrial pathways .
  • Enzyme Inhibitors : The compound has been investigated as a selective inhibitor of various enzymes, including:
    • Hypoxia-inducible factor 1α (HIF-1α) : Important for tumor growth and survival.
    • Indoleamine 2,3-dioxygenase (IDO) : Involved in immune regulation and tumor evasion .
  • Neuropharmacology : Some studies suggest that derivatives can act as serotonin receptor antagonists, which may be beneficial in treating mood disorders .

Synthesis and Chemical Properties

The synthesis of 6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid typically involves multi-step organic reactions. The trifluoromethyl group is introduced via specialized reagents that allow for the selective functionalization of the imidazo-pyridine core.

Key Synthesis Steps:

  • Formation of the imidazo-pyridine framework.
  • Introduction of the trifluoromethyl group using electrophilic fluorination techniques.
  • Carboxylation to yield the final product.

Material Science Applications

Beyond medicinal uses, this compound also finds applications in material science:

  • Fluorinated Polymers : The trifluoromethyl group imparts unique properties to polymers, enhancing their thermal stability and chemical resistance. This makes them suitable for coatings and advanced materials .
  • Organic Electronics : Compounds with imidazo-pyridine structures are being researched for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their favorable electronic properties .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Anticancer Activity : A study evaluated several derivatives of 6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine against colon cancer cell lines. The results demonstrated significant cytotoxicity and apoptosis induction through mitochondrial pathways .
  • Enzyme Inhibition : Research focused on the inhibition of IDO by derivatives of this compound showed potential therapeutic effects in enhancing anti-tumor immunity .
  • Material Properties : Investigations into fluorinated polymers containing this compound revealed enhanced mechanical properties and resistance to solvents, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Imidazo[1,5-A]pyridine Core

Compounds with modifications to the -CF₃ or -COOH groups exhibit distinct biological and chemical profiles:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid -CH₃ (6), -COOH (3) C₉H₁₂N₂O₂ 180.21 Higher solubility, reduced metabolic stability compared to -CF₃ derivatives
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic Acid -Br (1), -CF₃ (3), -COOH (6) C₉H₄BrF₃N₂O₂ 309.04 Enhanced electrophilicity; potential for halogen bonding in enzyme inhibition
Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate -CH₃ (6), -COOEt (3) C₁₁H₁₆N₂O₂ 208.26 Ester derivative improves membrane permeability but requires hydrolysis for activity

Key Observations :

  • Trifluoromethyl vs. Methyl : The -CF₃ group increases electron-withdrawing effects, enhancing binding to hydrophobic pockets in proteins compared to -CH₃ .
  • Carboxylic Acid vs. Ester : The -COOH group facilitates direct interactions with basic residues (e.g., lysine, arginine), whereas esters act as prodrugs with delayed activity .

Heterocyclic Core Modifications

Variations in the heterocyclic ring system significantly alter pharmacological activity:

Compound Name Core Structure Molecular Formula Key Features Reference
6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid Pyrazolo[1,5-a]pyridine C₉H₈N₂O₃ Reduced basicity due to pyrazole ring; used in antiviral research
6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid Imidazo[1,2-a]pyrimidine C₈H₇N₃O₂ Broader hydrogen-bonding capacity; explored as kinase inhibitors
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride Imidazo[1,5-a]pyrazine C₇H₁₂N₃Cl₂ Pyrazine core increases polarity; studied in CNS disorders

Key Observations :

  • Imidazo[1,5-A]pyridine vs. Pyrazolo[1,5-a]pyridine : The imidazole ring in the former provides a stronger basic nitrogen, favoring interactions with acidic residues in targets like ion channels .
  • Pyrimidine vs. Pyrazine Cores : Pyrimidine derivatives exhibit higher planarity, enhancing π-π stacking in enzyme active sites, while pyrazines improve solubility .

Biological Activity

6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid
  • Molecular Formula : C9H9F3N2O2
  • Molecular Weight : 234.18 g/mol
  • CAS Number : 1774893-22-9

The presence of the trifluoromethyl group is crucial as it influences the compound's lipophilicity and electronic properties, which can enhance its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various signaling pathways by acting as an inhibitor or antagonist of certain receptors and enzymes. This modulation can lead to therapeutic effects in conditions such as inflammation and cancer.

Anticancer Properties

Recent studies have indicated that compounds within the imidazo[1,5-a]pyridine family exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of kinases that are critical for cancer cell proliferation and survival. For instance, structural analogs have shown promise in selectively inhibiting kinase activity, which is vital for tumor growth suppression .

Anti-inflammatory Effects

Research has demonstrated that derivatives of imidazo[1,5-a]pyridine can act as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines. Specifically, compounds similar to 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid have been evaluated for their ability to reduce TNFα levels in ex vivo models of inflammation .

Case Study 1: Inhibition of Kinase Activity

In a study focusing on the structure-activity relationship (SAR) of imidazopyridine derivatives, a related compound demonstrated an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction in human whole blood assays. This indicates a strong anti-inflammatory potential and positions such compounds as candidates for further clinical evaluation .

Case Study 2: Cancer Cell Line Testing

Another investigation assessed the cytotoxic effects of various imidazopyridine derivatives on breast cancer cell lines. The results showed that certain derivatives led to significant cell death at micromolar concentrations, suggesting that modifications like the trifluoromethyl group enhance efficacy against cancer cells through improved receptor binding and inhibition of critical signaling pathways .

Data Table: Summary of Biological Activities

Biological ActivityEffectiveness (IC50 or Similar Metrics)Reference
Kinase InhibitionIC50 = 123 nM
Cytotoxicity in CancerEffective at micromolar concentrations
Anti-inflammatorySignificant reduction in TNFα levels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.